molecular formula C8H8N2O4 B1175555 2-Nitro-3-methoxybenzaldehyde oxime

2-Nitro-3-methoxybenzaldehyde oxime

Cat. No.: B1175555
M. Wt: 196.162
InChI Key: NBTSQFZNSXEYSO-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-3-methoxybenzaldehyde oxime is an aromatic oxime derivative characterized by a nitro (-NO₂) group at the 2-position and a methoxy (-OCH₃) group at the 3-position of the benzaldehyde scaffold. The oxime functional group (-CH=N-OH) introduces reactivity suitable for coordination chemistry and organic synthesis. The nitro and methoxy substituents likely influence electronic properties, solubility, and applications in metal-catalyzed reactions or pharmaceuticals.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.162

IUPAC Name

(NZ)-N-[(3-methoxy-2-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8N2O4/c1-14-7-4-2-3-6(5-9-11)8(7)10(12)13/h2-5,11H,1H3/b9-5-

InChI Key

NBTSQFZNSXEYSO-UITAMQMPSA-N

SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=NO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 2-nitro-3-methoxybenzaldehyde oxime with structurally related benzaldehyde oximes and a non-aromatic oxime:

Compound Name Substituents Molecular Formula Molecular Weight Key Electronic Effects
This compound 2-NO₂, 3-OCH₃ C₈H₈N₂O₄ 196.16 g/mol Strong electron-withdrawing (NO₂) and moderate electron-donating (OCH₃) effects create competing resonance/inductive influences.
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime 3-Br, 4-OH, 5-OCH₃ C₈H₈BrNO₃ 258.06 g/mol Bromine (electron-withdrawing), hydroxyl (electron-donating), and methoxy groups introduce steric hindrance and hydrogen-bonding potential.
3-Bromobenzaldehyde oxime 3-Br C₇H₆BrNO 200.03 g/mol Bromine’s inductive electron-withdrawing effect polarizes the aromatic ring, enhancing oxime acidity.
Benzaldehyde oxime, 2-hydroxy-3-chloro-5-(tetramethylbutyl) 2-OH, 3-Cl, 5-(C₈H₁₇) C₁₅H₂₂ClNO₂ 283.79 g/mol Bulky tetramethylbutyl group increases hydrophobicity; chloro and hydroxy groups modulate reactivity.
4-Methylpentan-2-one oxime Non-aromatic (ketone-derived) C₆H₁₃NO 115.17 g/mol Aliphatic oxime with lower molecular weight; higher volatility and potential for industrial use (e.g., antifouling agents).

Physical Properties and Solubility

  • Solubility : Nitro and methoxy groups in this compound likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic oximes . Brominated analogs (e.g., ) may exhibit lower solubility due to increased molecular weight and halogen hydrophobicity.
  • Thermal Stability : Aromatic oximes generally exhibit higher melting points than aliphatic analogs. For instance, 3-bromobenzaldehyde oxime (MW 200.03 g/mol) is solid at room temperature, whereas 4-methylpentan-2-one oxime (MW 115.17 g/mol) is likely liquid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.